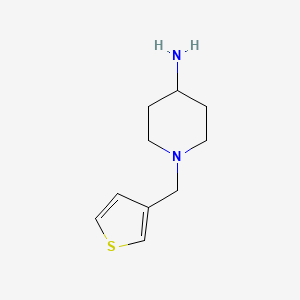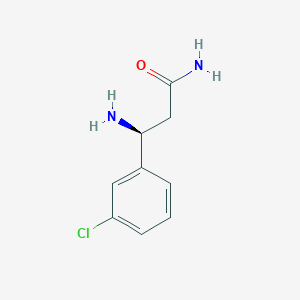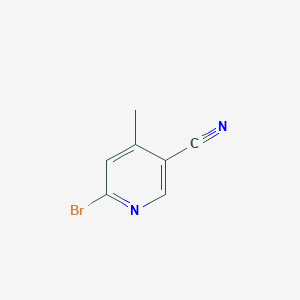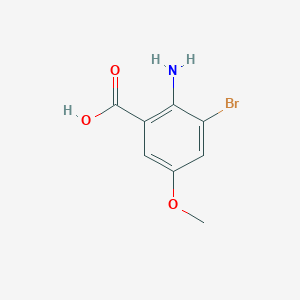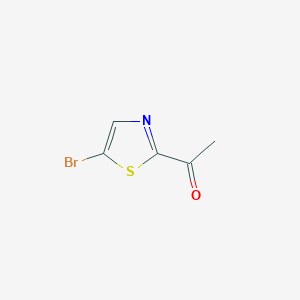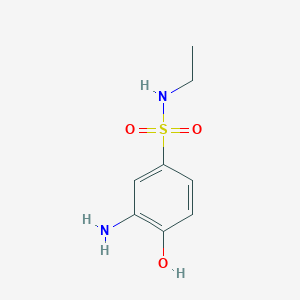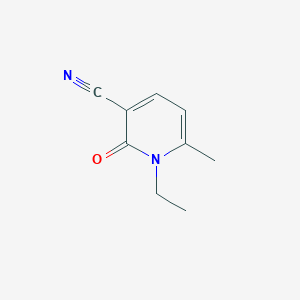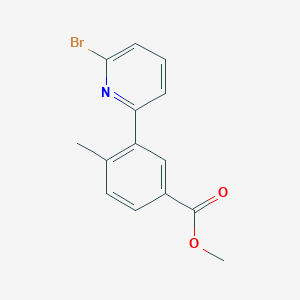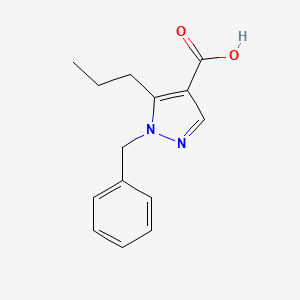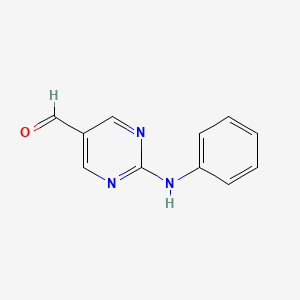
2-Anilinopyrimidin-5-carbaldehyd
Übersicht
Beschreibung
2-Anilinopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H9N3O . It has an average mass of 123.113 Da and a monoisotopic mass of 123.043259 Da .
Synthesis Analysis
A paper titled “Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives” describes the synthesis of 2-anilinopyrimidines . The synthesis involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .
Molecular Structure Analysis
The molecular structure of 2-Anilinopyrimidine-5-carbaldehyde consists of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . It has a molar refractivity of 33.4±0.3 cm³ and a polarizability of 13.3±0.5 10^-24 cm³ .
Physical And Chemical Properties Analysis
2-Anilinopyrimidine-5-carbaldehyde has a density of 1.4±0.1 g/cm³, a boiling point of 372.7±34.0 °C at 760 mmHg, and a flash point of 179.2±25.7 °C . It also has a surface tension of 77.4±3.0 dyne/cm and a molar volume of 89.8±3.0 cm³ .
Wissenschaftliche Forschungsanwendungen
Biochemie
In der Biochemie wurde 2-Anilinopyrimidin-5-carbaldehyd aufgrund seines Potenzials als Tubulin-Polymerisationsinhibitor mit Antikrebsaktivitäten untersucht . Die Fähigkeit der Verbindung, die Mikrotubuli-Bildung zu stören, macht sie zu einem Kandidaten für die Entwicklung neuer Antitumormittel.
Pharmakologie
Pharmakologisch wurden Derivate von This compound als Kinase-Inhibitoren bewertet . Diese Inhibitoren zeigen eine antiproliferative Aktivität gegen Krebszelllinien, was auf ihre potenzielle Verwendung in der Krebstherapie hindeutet.
Landwirtschaft
Im Agrarbereich sind Anilinopyrimidin-Derivate, zu denen auch This compound gehört, für ihre Rolle als Fungizide bekannt . Sie helfen, Krankheiten zu bekämpfen, die durch Ascomyceten-Pflanzenpathogene verursacht werden, und tragen so zum Pflanzenschutz bei.
Materialwissenschaften
Die Molekülstruktur der Verbindung ist in den Materialwissenschaften für die Synthese komplexer Aldehyde relevant . Diese Aldehyde können zur Herstellung von fortschrittlichen Materialien mit bestimmten elektronischen oder optischen Eigenschaften verwendet werden.
Umweltwissenschaften
This compound: kann Anwendungen in den Umweltwissenschaften haben, insbesondere bei der Synthese von Nanomaterialien zur Verbesserung der Umwelt . Diese Nanomaterialien können in Prozessen wie Wasserreinigung und Schadstoffkontrolle eingesetzt werden.
Chemische Synthese
In der chemischen Synthese dient This compound als Baustein für die Herstellung verschiedener Pyrimidin-Derivate . Diese Derivate wurden auf ihre entzündungshemmenden Eigenschaften und ihre Struktur-Wirkungs-Beziehungen untersucht.
Analytische Chemie
Obwohl direkte Anwendungen in der analytischen Chemie nicht explizit erwähnt werden, könnte die Verbindung an der Entwicklung von analytischen Standards für pharmazeutische Tests beteiligt sein , um die Genauigkeit und Zuverlässigkeit analytischer Methoden zu gewährleisten.
Nanotechnologie
Schließlich könnte This compound in der Nanotechnologie möglicherweise bei der Konstruktion von Nanocarrier für zielgerichtete Arzneimittel-Abgabesysteme eingesetzt werden . Diese Systeme sollen die Wirksamkeit von Behandlungen verbessern und gleichzeitig Nebenwirkungen minimieren.
Safety and Hazards
The safety data sheet for 2-Anilinopyrimidine-5-carbaldehyde indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for 2-Anilinopyrimidine-5-carbaldehyde are not mentioned in the search results, research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives suggest potential avenues for further exploration .
Eigenschaften
IUPAC Name |
2-anilinopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFHXIZSGIGYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268707 | |
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1080028-75-6 | |
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)

